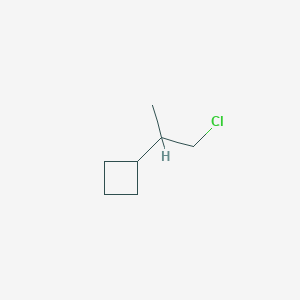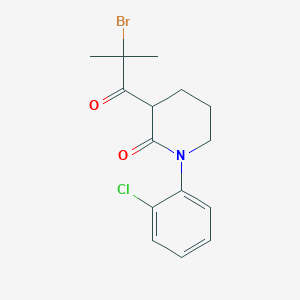
(1-Chloropropan-2-yl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloropropan-2-yl)cyclobutane is an organic compound with the molecular formula C7H13Cl It consists of a cyclobutane ring substituted with a 1-chloropropan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropan-2-yl)cyclobutane can be achieved through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with 1-chloropropan-2-yl chloride under anhydrous conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to prevent side reactions.
Another method involves the use of a [2+2] cycloaddition reaction between an alkene and an allene, followed by chlorination of the resulting cyclobutane derivative. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction and reduce the formation of by-products.
化学反応の分析
Types of Reactions
(1-Chloropropan-2-yl)cyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of cyclobutanone or cyclobutanol.
Reduction: Formation of cyclobutane derivatives with reduced functional groups.
科学的研究の応用
(1-Chloropropan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1-Chloropropan-2-yl)cyclobutane involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
類似化合物との比較
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
1-Chloropropane: A linear alkane with a chlorine substituent.
Cyclobutanol: A cyclobutane derivative with a hydroxyl group.
Uniqueness
(1-Chloropropan-2-yl)cyclobutane is unique due to its combination of a cyclobutane ring and a 1-chloropropan-2-yl group
特性
分子式 |
C7H13Cl |
|---|---|
分子量 |
132.63 g/mol |
IUPAC名 |
1-chloropropan-2-ylcyclobutane |
InChI |
InChI=1S/C7H13Cl/c1-6(5-8)7-3-2-4-7/h6-7H,2-5H2,1H3 |
InChIキー |
XPRGJIYKDQRWJL-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)C1CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
![2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13195737.png)
![{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)
![2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13195766.png)

![1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one](/img/structure/B13195769.png)

![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13195783.png)
![3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13195788.png)
![3-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B13195794.png)



![5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195823.png)
